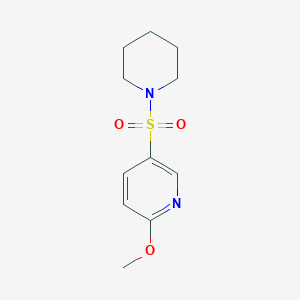

2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-piperidin-1-ylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-16-11-6-5-10(9-12-11)17(14,15)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHVQVNTOAVEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methoxy 5 Piperidin 1 Ylsulfonyl Pyridine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. The combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the 2-methoxy-5-(piperidin-1-ylsulfonyl)pyridine molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methoxy (B1213986) group, and the piperidine (B6355638) ring. The pyridine protons would appear in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing sulfonyl group. The methoxy protons would be observed as a sharp singlet in the upfield region. The piperidine protons would show complex multiplets due to their non-equivalent chemical environments.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to electronegative atoms (oxygen, nitrogen, and sulfur) appearing at lower fields.

Based on data from analogous structures such as 2-methoxypyridine (B126380) and various N-sulfonylpiperidine derivatives, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1 and Table 2, respectively. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on analyses of structural analogues.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-3 | ~7.0-7.2 | d |

| Pyridine H-4 | ~7.9-8.1 | dd |

| Pyridine H-6 | ~8.4-8.6 | d |

| Methoxy (-OCH₃) | ~3.9-4.1 | s |

| Piperidine H-2', H-6' (α to N) | ~3.0-3.2 | m |

| Piperidine H-3', H-5' (β to N) | ~1.6-1.8 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analyses of structural analogues.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~162-164 |

| Pyridine C-3 | ~112-114 |

| Pyridine C-4 | ~140-142 |

| Pyridine C-5 | ~130-132 |

| Pyridine C-6 | ~148-150 |

| Methoxy (-OCH₃) | ~53-55 |

| Piperidine C-2', C-6' (α to N) | ~46-48 |

| Piperidine C-3', C-5' (β to N) | ~25-27 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. For this compound, key correlations would be observed between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and within the piperidine ring, confirming the spin systems of these cyclic moieties.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the pyridine proton signals to their corresponding carbon signals, and the piperidine proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different fragments of the molecule. Key HMBC correlations expected for this compound would include:

Correlations from the methoxy protons (-OCH₃) to the pyridine C-2.

Correlations from the pyridine protons to adjacent and geminal carbons, confirming their positions.

Correlations from the piperidine protons (H-2', H-6') to the pyridine C-5, which would unequivocally establish the connectivity through the sulfonyl group. This is inferred from the expected proximity across the S-N and S-C bonds.

The application of these 2D NMR techniques would provide irrefutable evidence for the proposed structure of this compound. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₆N₂O₃S), the calculated monoisotopic mass of the neutral molecule is 256.0882 g/mol . In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a calculated exact mass of 257.0960. The experimental observation of this m/z value with a high degree of accuracy (typically within 5 ppm) would confirm the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (in this case, the [M+H]⁺ ion of this compound) to produce a spectrum of fragment ions. The analysis of these fragments provides valuable information about the molecular structure. The sulfonamide bond is a common site for cleavage in MS/MS experiments. A plausible fragmentation pathway for this compound would likely involve the following key fragmentation steps:

Cleavage of the S-N bond: This would lead to the formation of a piperidine fragment and a 2-methoxypyridine-5-sulfonyl cation.

Cleavage of the C-S bond: This could result in the formation of a 2-methoxypyridin-5-yl cation and a piperidine-1-sulfonyl radical cation.

Fragmentation of the piperidine ring: Loss of neutral fragments such as ethene from the piperidine ring is a common fragmentation pathway for piperidine-containing compounds.

Fragmentation of the pyridine ring: The substituted pyridine ring could also undergo characteristic ring-opening or fragmentation pathways.

The detailed analysis of the MS/MS spectrum would allow for the construction of a comprehensive fragmentation scheme, further corroborating the structure of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The predicted key IR absorption bands are summarized in Table 3. semanticscholar.orgacs.orgresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound Data are predicted based on analyses of structural analogues.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric stretching | ~1330-1350 |

| Sulfonamide (SO₂) | Symmetric stretching | ~1140-1160 |

| C-O-C (ether) | Asymmetric stretching | ~1240-1260 |

| C-O-C (ether) | Symmetric stretching | ~1020-1040 |

| Aromatic C=C | Stretching | ~1580-1600 and ~1450-1490 |

| Aromatic C-H | Stretching | ~3010-3100 |

| Aliphatic C-H | Stretching | ~2850-2950 |

The presence of strong absorption bands in the regions of 1330-1350 cm⁻¹ and 1140-1160 cm⁻¹ would be definitive for the sulfonyl group. The ether linkage would be confirmed by bands in the 1240-1260 cm⁻¹ and 1020-1040 cm⁻¹ regions. The aromatic nature of the pyridine ring would be indicated by C=C stretching vibrations around 1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the piperidine and methoxy groups would be observed below 3000 cm⁻¹.

Identification of Characteristic Functional Group Vibrations (e.g., Sulfonyl, Methoxy, Pyridine)

The vibrational spectrum of this compound is characterized by the distinct absorption bands of its constituent functional groups: the sulfonyl, methoxy, pyridine, and piperidine moieties. Analysis using techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allows for the identification and structural characterization of the molecule.

The sulfonyl group (–SO₂) is one of the most prominent features in the vibrational spectrum. wikipedia.org It gives rise to two strong, characteristic stretching vibrations: an asymmetric stretching (ν_as(SO₂)) and a symmetric stretching (ν_s(SO₂)). cdnsciencepub.comcdnsciencepub.com For sulfonamides, these bands typically appear in the ranges of 1380–1310 cm⁻¹ and 1180–1150 cm⁻¹, respectively. cdnsciencepub.com The precise frequencies are sensitive to the electronic environment, including the electronegativity of the groups attached to the sulfur atom. cdnsciencepub.comcdnsciencepub.com

The methoxy group (–OCH₃) attached to the pyridine ring presents several characteristic vibrations. These include the C–H stretching vibrations of the methyl group, typically observed in the 2950-2850 cm⁻¹ region. acs.org Additionally, a strong C–O stretching vibration is expected, with its exact position influenced by its attachment to the aromatic pyridine ring. mdpi.com

The pyridine ring vibrations are complex but well-characterized. Aromatic C=C and C=N ring stretching vibrations typically occur in the 1625-1430 cm⁻¹ region. elixirpublishers.com The substitution pattern on the pyridine ring influences the intensity and position of these bands. Ring in-plane and out-of-plane bending modes are also observable at lower frequencies. elixirpublishers.comrsc.orgresearchgate.net

The piperidine ring contributes vibrations primarily from its methylene (B1212753) (–CH₂) and C–N groups. The C–H stretching vibrations of the methylene groups are found in the 3000–2800 cm⁻¹ range. researchgate.net Other characteristic vibrations include CH₂ scissoring (around 1450 cm⁻¹), wagging, and twisting modes at lower wavenumbers. researchgate.netcdnsciencepub.com The C–N stretching vibration is typically found in the 1266-1382 cm⁻¹ region, though it is often coupled with other vibrations. elixirpublishers.com

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| **Sulfonyl (SO₂) ** | Asymmetric Stretch (ν_as) | 1380 - 1310 |

| Symmetric Stretch (ν_s) | 1180 - 1150 | |

| Methoxy (–OCH₃) | C–H Stretch | 2950 - 2850 |

| C–O Stretch | ~1250 | |

| Pyridine Ring | C=C, C=N Stretch | 1625 - 1430 |

| Ring Breathing/Deformation | 1050 - 800 | |

| Piperidine Ring | C–H Stretch | 3000 - 2800 |

| CH₂ Scissoring | ~1450 | |

| C–N Stretch | 1266 - 1382 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound and its analogues, this analysis provides precise details on molecular geometry, intermolecular forces, and the resulting crystal lattice structure.

Determination of Molecular Conformation and Stereochemistry

The molecular conformation of this compound is defined by the spatial arrangement of its constituent rings and the sulfonamide linkage. X-ray analysis would be expected to show that the piperidine ring adopts a stable chair conformation, which is the most common and energetically favorable conformation for such six-membered saturated heterocycles. iucr.orgresearchgate.nettandfonline.com

The geometry around the sulfur atom of the sulfonyl group is expected to be approximately tetrahedral. wikipedia.org The relative orientation of the pyridine and piperidine rings with respect to the central –SO₂– group is determined by the torsion angles around the S–C(pyridine) and S–N(piperidine) bonds. In related sulfonamide structures, different conformations (e.g., syn or anti) have been observed, influenced by both intramolecular sterics and intermolecular packing forces. researchgate.netnih.gov The methoxy group is likely to be nearly coplanar with the pyridine ring to maximize π-conjugation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent intermolecular interactions. Although the molecule lacks a classic hydrogen bond donor (like an N–H group), the sulfonyl oxygen atoms, the pyridine nitrogen, and the methoxy oxygen atom are all potential hydrogen bond acceptors. nih.govrsc.org Consequently, weak C–H···O and C–H···N intermolecular hydrogen bonds involving hydrogen atoms from the pyridine and piperidine rings are likely to be significant forces in the crystal packing. mdpi.com

Advanced Spectroscopic Techniques

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum.

However, chiral analogues could be synthesized, for example, by introducing stereogenic centers into the piperidine ring. For such chiral analogues, CD spectroscopy would be an invaluable tool. The technique is highly sensitive to the three-dimensional structure and conformation of molecules in solution. rsc.orgnih.gov The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint of a specific enantiomer.

Vibrational Circular Dichroism (VCD)

Following a comprehensive search of scientific literature and research databases, no specific studies detailing the Vibrational Circular Dichroism (VCD) analysis of this compound or its direct analogues were identified. VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, and while it has been applied to various chiral pyridine and sulfonamide-containing compounds, research focusing on the specific molecule of interest, this compound, is not publicly available.

Therefore, the presentation of detailed research findings, including VCD spectral data and corresponding data tables for this compound and its analogues, is not possible at this time. The scientific community has not yet published research that would provide the necessary experimental or computational VCD data to fulfill this specific request.

Computational and Theoretical Investigations of 2 Methoxy 5 Piperidin 1 Ylsulfonyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure, reactivity, and electronic properties of 2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine. These computational methods allow for a detailed exploration of the molecule at the atomic level, providing data that is often complementary to experimental findings.

Geometry Optimization and Electronic Structure Analysis (e.g., DFT studies)

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netresearchgate.net

The geometry of the pyridine (B92270) ring is expected to be largely planar, with the methoxy (B1213986) and sulfonyl groups introducing some degree of steric hindrance that may cause minor deviations. The piperidine (B6355638) ring is anticipated to adopt a stable chair conformation. wikipedia.org The electronic structure analysis would reveal the distribution of electron density across the molecule, highlighting the electronegative oxygen and nitrogen atoms as regions of high electron density.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (sulfonyl) | ~1.77 Å |

| S=O (sulfonyl) | ~1.43 Å | |

| C-N (pyridine) | ~1.34 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | O=S=O | ~119.5° |

| C-S-N | ~106.8° | |

| C-O-C | ~117.8° | |

| Dihedral Angle | C-C-S-N | Defines the orientation of the sulfonyl group relative to the pyridine ring |

Note: These are representative values based on DFT studies of similar molecules and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. youtube.com

For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted pyridine ring, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient sulfonyl group and the pyridine ring, suggesting these are the sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These values are estimations based on computational analyses of structurally related compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.govresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (usually colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and methoxy groups, as well as the nitrogen atom of the pyridine ring. researchgate.net These areas are potential sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms of the piperidine ring and the pyridine ring would exhibit positive electrostatic potential.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with the surrounding environment, such as a solvent. peerj.comnih.gov

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound is largely dictated by the piperidine ring and the rotational freedom around the C-S and S-N bonds of the sulfonyl group. The piperidine ring is expected to predominantly exist in a chair conformation to minimize steric strain. wikipedia.org However, ring inversion to a boat or twist-boat conformation, though energetically less favorable, can occur. ias.ac.inacs.org

MD simulations can track the transitions between different conformations and identify the most stable conformers. These simulations would also reveal the flexibility of the sulfonyl linker, which can adopt various orientations relative to the pyridine ring. This conformational flexibility can be important for the molecule's biological activity, as it may need to adopt a specific shape to bind to a biological target.

Solvent Effects and Solvation Free Energies

The solvent environment can significantly influence the conformation and properties of a molecule. nih.govrsc.org MD simulations in different solvents (e.g., water, ethanol, dimethyl sulfoxide) can elucidate how the solvent molecules interact with this compound. In polar solvents like water, the polar sulfonyl and methoxy groups are expected to form hydrogen bonds with solvent molecules, which would stabilize the solute. mdpi.com

The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can also be calculated from MD simulations. rjsvd.comnih.govresearchgate.net A more negative solvation free energy indicates a more favorable interaction with the solvent. For this compound, a higher solvation free energy would be expected in polar solvents compared to non-polar solvents due to its polar functional groups. researchgate.netacs.org

Table 3: Estimated Solvation Free Energies (ΔGsolv) in Different Solvents

| Solvent | Dielectric Constant | Estimated ΔGsolv (kcal/mol) |

| Water | 78.4 | -8.5 |

| Ethanol | 24.6 | -7.2 |

| Chloroform | 4.8 | -4.1 |

Note: These are illustrative values based on calculations for similar pyridine and sulfonamide derivatives.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptors Selection and Model ValidationThe foundation of a QSAR model is the selection of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure, such as its physicochemical, electronic, or steric properties. A crucial step is to select the most relevant descriptors that have a strong correlation with the biological activity.

Once a model is built, it must be rigorously validated to ensure its statistical significance and predictive power. Common validation techniques include:

Internal Validation: Methods like leave-one-out cross-validation (q²) are used to test the model's robustness on the training set data.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The predictive R² (R²pred) is a common metric for this purpose.

A statistically robust and validated QSAR model can then be used to guide the design of new derivatives with potentially improved activity.

Mechanistic Investigations and in Vitro Biological Target Engagement of 2 Methoxy 5 Piperidin 1 Ylsulfonyl Pyridine Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of 2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine have been evaluated against a range of enzymes, demonstrating notable inhibitory activity in several key areas.

Kinase Inhibition: A novel (E)-styrylsulfonyl methylpyridine derivative, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (designated TL-77), has demonstrated potent in vitro growth inhibitory activity, with a GI50 value of less than 1μM against HCT-116 cells. nih.gov This compound is recognized as a non-ATP competitive kinase inhibitor. nih.govresearchgate.net Cellular effects, such as the inhibition of Cdc25C phosphorylation, are indicative of Plk1 (Polo-like kinase 1) inhibition. nih.gov However, direct kinase assays did not confirm the inhibition of Plk1, suggesting a complex or indirect mechanism of action. nih.gov

α-glucosidase and α-amylase Inhibition: A series of synthesized 2H-chromene-based sulfonamide derivatives, which incorporate a piperidin-1-ylsulfonyl moiety, have been identified as potential inhibitors of enzymes crucial for carbohydrate metabolism. nih.gov These compounds were tested for their in vitro α-glucosidase and α-amylase inhibitory activity.

The derivatives showed significant inhibitory potency against α-glucosidase, with several compounds exhibiting stronger inhibition than the standard, Acarbose. nih.govresearchgate.net For instance, specific chromene derivatives (compounds 6 and 10 in the study) displayed IC50 values of 0.975 ± 0.04 µg/mL and 0.584 ± 0.02 µg/mL, respectively, compared to Acarbose's IC50 of 0.805 ± 0.03 µg/mL. nih.gov The activity against α-amylase was generally more moderate. nih.gov

Table 1: In Vitro α-Glucosidase Inhibitory Activity of 6-(piperidin-1-ylsulfonyl)-2H-chromene Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| Derivative 6 | 0.975 ± 0.04 |

| Derivative 10 | 0.584 ± 0.02 |

| Acarbose (Standard) | 0.805 ± 0.03 |

Data sourced from Computational Biology and Chemistry. nih.gov

DPP-4 Inhibition: While direct studies on this compound derivatives are limited, research into structurally similar compounds provides insight. Studies on 1,4-bis(phenylsulfonyl) piperazine (B1678402) derivatives have shown them to be promising Dipeptidyl peptidase-IV (DPP-4) inhibitors. These related sulfonamides demonstrated inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. nih.gov

Falcipain-2 Inhibition: Falcipain-2, a cysteine protease of Plasmodium falciparum, is a key target for antimalarial drugs. frontiersin.orgresearchgate.net While various sulfonamide derivatives have been investigated as potential inhibitors, malariaworld.org specific data on the inhibitory activity of this compound derivatives against falcipain-2 is not prominently available in the current literature. Kinetic studies on other inhibitor classes have suggested that falcipain-2 can be targeted through allosteric mechanisms. nih.gov

AChE and BChE Inhibition: Various piperidine (B6355638) derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a highly potent AChE inhibitor with an IC50 of 5.7 nM. nih.gov However, specific kinetic data for derivatives of this compound against these cholinesterases is not detailed in the available research.

For other enzymes listed, including DHFR, integrases, proteases, LOX, ERK, and TLK2 , specific in vitro inhibition data for derivatives of this compound could not be substantiated from the reviewed literature.

The mode of enzyme inhibition has been investigated for certain derivatives. The compound TL-77 is described as a non-ATP competitive kinase inhibitor. nih.govresearchgate.net This suggests an allosteric mechanism of action, meaning it binds to a site on the kinase other than the ATP-binding pocket (the orthosteric site), inducing a conformational change that inhibits enzyme activity. nih.gov This mode of inhibition is of significant interest as it can offer greater selectivity and overcome resistance associated with ATP-competitive inhibitors. doi.org

In Vitro Receptor Interaction Studies

Information regarding the direct binding affinity and interaction of this compound derivatives with G Protein-Coupled Receptors (GPCRs) is not available in the reviewed scientific literature.

Derivatives containing the piperidin-1-ylsulfonyl scaffold have shown significant interaction with the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a master regulator of lipid metabolism and adipogenesis. nih.gov A series of 6-(piperidin-1-ylsulfonyl)-2H-chromenes were evaluated for their activity as PPAR-γ agonists. nih.gov

The most active compounds in the series demonstrated potent PPAR-γ agonist activity, with IC50 values comparable to or better than the standard drug, Pioglitazone. nih.govnih.gov This suggests that these derivatives can effectively activate the PPAR-γ receptor, which is a key mechanism for improving insulin (B600854) sensitivity. nih.gov

Table 2: In Vitro PPAR-γ Agonist Activity of 6-(piperidin-1-ylsulfonyl)-2H-chromene Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| Derivative 6 | 3.453 ± 0.14 |

| Derivative 10 | 4.653 ± 0.04 |

| Pioglitazone (Standard) | 4.884 ± 0.29 |

Data sourced from Computational Biology and Chemistry. nih.gov

Cellular Pathway Modulation in In Vitro Systems

The pyridine-based sulfonamide derivative TL-77 has been shown to modulate several critical cellular pathways, leading to its potent antitumor effects. In vitro studies reveal that TL-77 causes a significant G2/M phase arrest in the cell cycle of cancer cells, which is followed by the initiation of apoptosis. nih.govresearchgate.net

The mechanistic underpinnings of this activity include the potent inhibition of tubulin polymerization in cell-free systems. nih.gov In cancer cells, this interference with mitotic spindle assembly leads to the formation of multipolar spindles and chromosome misalignment. nih.gov These mitotic disruptions are associated with the induction of DNA damage and the inhibition of Cdc25C phosphorylation, which in turn leads to the downstream inhibition of cyclin B1. nih.gov Furthermore, analysis of apoptotic signaling pathways shows that TL-77 downregulates the expression of B-cell lymphoma 2 (Bcl-2) family proteins, including Bid, Bcl-xl, and Mcl-1, and stimulates the activation of caspases. nih.gov

Separately, studies on other 2,3,5-trisubstituted pyridine (B92270) analogs have shown they can modulate p38α MAPK activity, resulting in a potent inhibitory effect on the release of the pro-inflammatory cytokine IL-1β in human monocyte-derived macrophages. csic.es

Impact on Specific Biochemical Pathways (e.g., Nucleotide Synthesis, Signaling Cascades)

Derivatives structurally related to this compound have been shown to modulate key signaling cascades implicated in cancer progression. For instance, a novel series of 2-methoxybenzamide (B150088) derivatives were identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, achieving a nanomolar IC50 value. rsc.org These compounds were found to prevent the Sonic hedgehog (Shh)-induced translocation of Smoothened (Smo) to the primary cilium, a critical activation step in the Hh pathway. rsc.org This pathway is crucial in embryonic development and its aberrant activation in adults is linked to several cancers.

Furthermore, certain pyridine-sulfonamide hybrids have demonstrated potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. One such hybrid, compound VIIb, exhibited a lower IC50 value (3.6 μM) for VEGFR-2 inhibition compared to the established drug sorafenib (B1663141) (IC50 = 4.8 μM). nih.gov Inhibition of VEGFR-2 blocks the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis. This compound also influenced the expression of proteins involved in apoptosis, leading to decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic proteins BAX and p53, as well as caspase-3. nih.gov

Investigations into other related sulfonamide derivatives have pointed towards their interaction with dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid biosynthesis pathway. nih.gov This pathway is critical for nucleotide synthesis, and its inhibition can disrupt DNA replication and cell proliferation, particularly in rapidly dividing cancer cells. nih.gov

Assays for Antiproliferative Activity against In Vitro Cell Lines (e.g., cancer cell lines)

The antiproliferative activity of various pyridine and piperidine sulfonamide derivatives has been evaluated against a range of human cancer cell lines. The data, often presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, demonstrate the cytotoxic potential of these compounds.

One study on pyridine-sulfonamide hybrids revealed broad-spectrum antiproliferative activity. Compound VIIb, for example, was tested against 60 human cancer cell lines and showed a mean inhibition of 91.67%, with GI50 values ranging from 1.06 to 8.92 μM across most of the tested cell lines. nih.gov Another investigation into novel sulfonamide-pyridine hybrids identified a para-chloro derivative (compound 7) with significant cytotoxic activity against three breast cancer cell lines. tandfonline.com

The antiproliferative effects are not limited to solid tumors. A series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives displayed moderate to promising potency against hepatocellular carcinoma (HepG-2) and colorectal adenocarcinoma (Caco-2) cell lines, with IC50 values ranging from 7.83 to 84.43 μM. nih.gov

Below is a summary of the in vitro antiproliferative activities of selected structural analogs of this compound.

| Compound Class | Cell Line(s) | IC50/GI50 (µM) | Reference |

| Pyridine-Sulfonamide Hybrid (VIIb) | 60 Human Cancer Cell Lines | 1.06 - 8.92 | nih.gov |

| para-Chloro Sulfonamide-Pyridine Hybrid (7) | Breast Cancer Cell Lines | Not specified | tandfonline.com |

| 1′H-spiro-pyridine derivative (5) | HepG-2, Caco-2 | 10.58 ± 0.8, 9.78 ± 0.7 | nih.gov |

| 1′H-spiro-pyridine derivative (7) | HepG-2, Caco-2 | 8.90 ± 0.6, 7.83 ± 0.5 | nih.gov |

| 1′H-spiro-pyridine derivative (8) | HepG-2, Caco-2 | 8.42 ± 0.7, 13.61 ± 1.2 | nih.gov |

Mechanism of Action Elucidation at the Molecular Level (In Vitro)

Target Validation in Cellular Models

Target validation studies for compounds structurally similar to this compound have been crucial in confirming their mechanism of action at the molecular level. For the 2-methoxybenzamide derivatives that inhibit the Hedgehog pathway, cellular assays demonstrated their ability to block the ciliary translocation of the Smoothened receptor, confirming it as a direct target. rsc.org

In the case of the VEGFR-2 inhibiting pyridine-sulfonamide hybrid VIIb, its effect on downstream signaling and apoptosis was validated in renal cancer cells (UO-31). nih.gov The compound was shown to induce cell cycle arrest and apoptosis, providing a clear link between target inhibition and cellular outcome. nih.gov

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) has been instrumental in the discovery of novel biological activities for sulfonamide derivatives. A multiplexed HTS assay was developed to monitor the exonuclease, ATPase, and helicase activities of the Werner syndrome protein (WRN), a key enzyme in DNA repair. nih.gov This screen led to the identification of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as novel covalent inhibitors of WRN helicase activity, with the most potent compound exhibiting an IC50 of approximately 10 nM. nih.gov HTS allows for the rapid evaluation of large chemical libraries against specific biological targets, accelerating the identification of lead compounds for further development. mdpi.com The discovery of these WRN inhibitors through HTS highlights the power of this approach in uncovering novel anticancer agents with specific molecular targets. nih.gov

Structure Activity Relationship Sar Studies of 2 Methoxy 5 Piperidin 1 Ylsulfonyl Pyridine Analogues

Impact of Pyridine (B92270) Substituents on In Vitro Biological Activity

Alterations to the core aromatic skeleton can profoundly affect a compound's binding affinity and biological function. nih.gov In series of related inhibitors, replacing or modifying the central aromatic ring has been shown to be a key strategy in optimization. For instance, in some molecular scaffolds, the introduction of specific substituents on the pyridine ring is designed to engage with hydrophobic pockets within the target's binding site. acs.orgacs.org The strategic placement of functional groups can lead to enhanced van der Waals or hydrophobic interactions, thereby increasing binding affinity.

Furthermore, the electronic properties of the pyridine ring, modulated by its substituents, can be crucial. The introduction of hydrogen bond acceptor functions, such as cyano groups, has been shown to be an effective strategy for improving interaction with protein targets in certain classes of pyridine-based compounds. nih.gov The positioning of these groups dictates the potential for forming specific hydrogen bonds, which can anchor the ligand in the active site. For example, in the development of certain kinase inhibitors, the addition of an amide substituent at the 6-position of a pyridone core resulted in a significant increase in potency. nih.gov This highlights that even small modifications to the pyridine ring can lead to substantial gains in biological activity by optimizing interactions with the target protein.

Role of the Methoxy (B1213986) Group in Target Interactions

The methoxy group at the 2-position of the pyridine ring is a key feature that can significantly influence ligand-target interactions through steric and electronic effects. Its role is often context-dependent, and its modification or removal is a common strategy in lead optimization.

In some instances, the methoxy group can introduce steric hindrance that negatively impacts binding affinity. For example, in the optimization of a series of pteridine-7(8H)-one based inhibitors, removal of a 2'-methoxy group from an aniline (B41778) moiety led to an improved inhibitory activity (IC50 improved from 1143 nM to 650.7 nM). acs.orgacs.org This enhancement was attributed to the elimination of a potential steric clash with a proline residue in the target's binding pocket, confirming that removing the methoxy group could enhance potency. acs.org

Conversely, a methoxy group can also form specific, favorable interactions. Molecular modeling of certain phenoxyalkylpiperidine ligands suggested that a methoxy group interacts specifically with a threonine side chain in the sigma-1 (σ1) receptor. uniba.it However, this interaction required a conformational change in the receptor, which could explain the slightly lower potency of the methoxy-containing analogue compared to its chloro-substituted counterpart. uniba.it These findings illustrate that the contribution of the methoxy group is highly specific to the topology of the binding site; it can be a critical pharmacophoric feature or a source of steric repulsion, making it a crucial point for SAR exploration.

Influence of the Piperidine (B6355638) Ring and its Substitutions on Binding Affinity and Selectivity

The piperidine ring is a versatile structural motif that can be extensively modified to probe its role in binding affinity and selectivity. nih.govnih.gov SAR studies on related scaffolds show that both the conformation of the piperidine ring and the nature of its substituents are pivotal for biological activity. nih.govresearchgate.net

Conformational rigidity can be a key factor in optimizing affinity. In a series of P2Y14R antagonists, the flexible piperidine ring was replaced with various bridged, conformationally constrained systems. nih.gov A quinuclidine (B89598) analogue, which constrains the ring in a boat-like conformation, maintained good binding affinity, suggesting that the receptor can accommodate deviations from a standard chair conformation. nih.gov Notably, a pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity than its corresponding enantiomer and the parent piperidine compound, indicating that systematically rigidifying the piperidine moiety can identify more optimal, receptor-preferred conformations. nih.gov

Substituents on the piperidine ring also play a critical role. In a series of choline (B1196258) transporter inhibitors based on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold, the SAR around the piperidine was found to be quite narrow. nih.gov Removal of an N-isopropyl group from the piperidine led to a significant loss of activity, whereas an N-methyl analogue was equipotent. nih.gov Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in reduced activity, demonstrating sensitivity to the substituent's location. nih.gov

| Compound/Modification | Target | In Vitro Activity (IC50) | Reference |

| Parent Piperidine Analogue | P2Y14R | 7.96 nM | nih.gov |

| Quinuclidine Analogue | P2Y14R | 20.0 nM | nih.gov |

| Isoquinuclidine Analogue | P2Y14R | 15.6 nM | nih.gov |

| (S,S,S) 2-Azanorbornane Analogue | P2Y14R | ~2.65 nM (3x parent) | nih.gov |

| Isonortropanol Analogue | P2Y14R | 21.3 nM | nih.gov |

| Piperidine Substitution | Target | In Vitro Activity (IC50) | Note | Reference |

| N-Isopropylpiperidine (Lead) | CHT | Active | Starting point for SAR | nih.gov |

| Unsubstituted Piperidine (NH) | CHT | Much less active | N-alkylation is important | nih.gov |

| N-Methylpiperidine (4-position) | CHT | Equipotent with lead | Small alkyl groups tolerated | nih.gov |

| N-Methylpiperidine (3-position) | CHT | Less active than 4-pos | Positional effects are significant | nih.gov |

| Cyclohexyl/Cyclopentyl | CHT | Inactive | SAR is narrow | nih.gov |

Significance of the Sulfonamide Linkage in Molecular Recognition

The sulfonamide linkage is a critical functional group in numerous clinically used drugs and is prized for its ability to act as a hydrogen bond donor and acceptor. eurjchem.com In the context of 2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine analogues, this linker is integral to molecular recognition, primarily through hydrogen bonding interactions.

The N-H proton of a secondary or primary sulfonamide is a potent hydrogen bond donor. Studies on synthetic receptors have demonstrated the importance of the sulfonamide N-H in forming strong intermolecular hydrogen bonds that drive molecular assembly and guest recognition. nih.govnih.gov In one study of bis-sulfonamide pyridine receptors, the sulfonamide N-H hydrogens were shown to be essential for the formation of dimers through hydrogen bonds. nih.gov When the hydrogen was replaced with an alkyl group to form a sulfonimide, this dimerization was abolished, highlighting the crucial role of the N-H as a hydrogen bond donor. nih.gov This ability to form directional hydrogen bonds is often key to anchoring a ligand within its biological target's active site.

Furthermore, the sulfonamide group is a bioisostere of a carboxylate group but is less acidic and uncharged at physiological pH, which can be advantageous for membrane permeability. Its geometry and electronic properties allow it to serve as a stable and effective linker between the pyridine core and the piperidine ring, orienting them correctly for optimal interaction with a target protein. The use of sulfonamides and other hydrogen-bonding groups like amides and ureas is a well-established strategy in the design of synthetic receptors for anions and other biological targets. rsc.org

Design Principles for Optimized Analogues based on In Vitro Data

Based on the SAR findings from in vitro studies of this compound and related analogues, several key design principles emerge for developing optimized compounds with enhanced potency and selectivity.

Systematic Modification of the Piperidine Moiety : The piperidine ring is a prime target for optimization. In vitro data suggest that this region is tolerant of substitution and that introducing conformational constraints can be highly beneficial. nih.gov The exploration of bridged analogues (e.g., azanorbornanes, quinuclidines) can lock the moiety into a more favorable, receptor-preferred conformation, leading to significant gains in affinity. nih.gov Furthermore, systematic variation of N-alkyl substituents on the piperidine can fine-tune interactions within its sub-pocket. nih.gov

Strategic Substitution of the Pyridine Core : The aromatic core is a key determinant of binding. nih.gov A "scaffold hopping" strategy, where the central pyridine ring is replaced by other aromatic systems (e.g., quinoline), can be used to explore new interactions and improve activity. nih.govnih.gov Alternatively, adding small substituents to unoccupied positions on the pyridine ring can probe for additional hydrophobic or polar contacts, potentially increasing potency by engaging with previously unexploited regions of the binding site. acs.org

Evaluation of the Methoxy Group's Contribution : The 2-methoxy group is a critical modulator of activity. SAR studies on related compounds show that its removal can sometimes be beneficial by alleviating steric hindrance. acs.org Therefore, analogues where the methoxy group is removed (des-methoxy) or replaced by other small groups (e.g., H, F, OH) should be synthesized to determine if this position is a point of negative steric interaction or if it provides essential electronic or hydrogen-bonding contributions. uniba.it

Preservation of the Sulfonamide Linker's Hydrogen-Bonding Capacity : The sulfonamide N-H is a crucial hydrogen bond donor essential for molecular recognition. nih.gov Design strategies should aim to preserve this feature. Tertiary sulfonamides, which lack this N-H proton, would be predicted to have significantly lower activity if this hydrogen bond is critical for anchoring the ligand to its target.

Advanced Research Avenues and Future Perspectives for 2 Methoxy 5 Piperidin 1 Ylsulfonyl Pyridine Research

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The advancement of organic synthesis is trending towards processes that are not only efficient but also environmentally benign. Future research on 2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine should prioritize the development of novel synthetic routes that align with the principles of green chemistry. Traditional methods for creating sulfonamides often rely on sulfonyl chlorides, which can involve harsh reagents. organic-chemistry.org

Eco-friendly approaches could involve:

Water as a Solvent: Utilizing water as a green solvent for the reaction between a corresponding sulfonyl chloride and piperidine (B6355638) can be a simple and effective method. This approach often uses a simple base like sodium carbonate as an HCl scavenger, simplifying the workup process to mere filtration and eliminating the need for toxic organic solvents. mdpi.comresearchgate.net

Alternative Chlorinating Agents: Instead of traditional, often hazardous, chlorinating agents, methods using reagents like N-chlorosuccinimide (NCS) for the synthesis of the sulfonyl chloride precursor offer a more convenient and environmentally friendly option. organic-chemistry.org The byproduct, succinimide, can potentially be recycled, further enhancing the green credentials of the process. organic-chemistry.org

One-Pot Syntheses: Designing multi-step syntheses in a single reaction vessel (one-pot) can reduce waste, save time, and decrease energy consumption. A future goal could be to develop a one-pot procedure starting from simpler precursors like 2-methoxypyridine (B126380).

Catalytic Methods: Exploring catalytic methods for the C-S bond formation could provide more efficient and selective pathways, minimizing the use of stoichiometric reagents.

A recent breakthrough in green chemistry has been the development of a method to convert easily accessible thiols and disulfides into sulfonyl fluorides, which are key compounds in sulfur-fluorine exchange (SuFEx) click chemistry. eurekalert.orgsciencedaily.com This process is noted for being safe, low-cost, and producing only non-toxic salts as by-products. eurekalert.orgsciencedaily.com Adapting such innovative and environmentally conscious methodologies could revolutionize the synthesis of this compound and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Sulfonamide Synthesis

| Feature | Traditional Methods | Emerging Eco-Friendly Methods |

|---|---|---|

| Solvent | Often toxic organic solvents (e.g., pyridine (B92270), DCM) | Water, 2-MeTHF mdpi.comresearchgate.net |

| Reagents | Stoichiometric, potentially hazardous reagents | Catalytic systems, recyclable reagents (e.g., NCS) organic-chemistry.org |

| Byproducts | Often significant and require disposal | Minimal and non-toxic (e.g., NaCl, KCl) eurekalert.orgsciencedaily.com |

| Efficiency | Can be multi-step with purification at each stage | One-pot procedures, simplified workup mdpi.com |

| Safety | May involve harsh conditions and toxic materials | Milder reaction conditions, safer reagents organic-chemistry.org |

Development of Advanced Computational Models for In Silico Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and interactions, thereby reducing the time and cost of research. auctoresonline.org For this compound, the development of advanced computational models can guide its future development.

Predicting Bioactivity: In silico models can predict the bioactivity of derivatives against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. auctoresonline.org By creating a virtual library of derivatives and screening them computationally, researchers can prioritize the synthesis of compounds with the highest predicted activity.

ADME/Tox Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, are critical for any potential therapeutic agent. Computational tools can predict key parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for off-target toxicity. nih.govtandfonline.commdpi.comnih.gov This allows for the early identification of candidates with favorable drug-like properties.

Molecular Docking: Docking simulations can provide detailed insights into how this compound and its analogs bind to the active sites of specific protein targets. mdpi.com This structural information is invaluable for understanding the mechanism of action and for designing modifications to improve potency and selectivity. mdpi.com

A study on pyridine-4-carbohydrazide derivatives demonstrated the power of these in silico tools, where physicochemical properties, drug-likeness, and bioactivity were successfully predicted before synthesis. auctoresonline.org Applying similar robust computational workflows to the this compound scaffold would be a highly effective research strategy.

Table 2: Key Parameters for In Silico Prediction

| Parameter Category | Specific Examples | Importance in Drug Discovery |

|---|---|---|

| Physicochemical Properties | Molecular Weight, LogP, Polar Surface Area | Influences solubility, permeability, and overall drug-likeness |

| Pharmacokinetics (ADME) | Human Intestinal Absorption (HIA), BBB Penetration | Predicts how the compound will behave in the body |

| Pharmacodynamics | Binding Affinity, Bioactivity Scores | Predicts the therapeutic potential and mechanism of action |

| Toxicity | Mutagenicity, Carcinogenicity, Off-target Effects | Assesses the potential for adverse effects early in development |

Identification of Undiscovered In Vitro Biological Targets

The chemical structure of this compound suggests it may interact with a variety of biological targets. While some activities may be known, a systematic search for novel targets could uncover new therapeutic applications.

Future research should employ high-throughput screening (HTS) of large, diverse compound libraries against a panel of biological targets. Based on the activities of structurally similar compounds, potential target classes for this compound could include:

Kinases: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, and various methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors. nih.gov Similarly, ALK and ROS1 kinases are targets in non-small-cell lung cancer, and piperidine derivatives have shown promise as inhibitors. nih.gov Screening against a broad kinase panel could identify novel inhibitory activities.

Ion Channels: Piperidine-containing compounds are known to modulate ion channel function. Investigating the effect of this compound on various ion channels (e.g., potassium, sodium, calcium channels) could reveal new avenues for treating channelopathies.

Epigenetic Targets: The field of epigenetics is a rapidly growing area of drug discovery. Screening against enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, may yield novel lead compounds.

Anti-infective Targets: The sulfonamide moiety is a classic pharmacophore in anti-infective drugs. Screening against a panel of bacterial or viral targets could identify new antimicrobial applications.

Integration with Fragment-Based Drug Design and Scaffold Hopping Approaches

The modular nature of this compound makes it an excellent candidate for advanced medicinal chemistry strategies like fragment-based drug design (FBDD) and scaffold hopping.

Fragment-Based Drug Design (FBDD): In FBDD, small chemical fragments are screened for weak binding to a biological target. The this compound molecule can be deconstructed into its constituent fragments, such as the methoxypyridine core and the piperidinylsulfonyl group. These fragments can be included in a screening library to identify "hot spots" on protein targets. rsc.org If a fragment shows promising binding, it can be elaborated or linked with other fragments to build a potent inhibitor, a process that could lead back to a more optimized version of the original scaffold. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, highlighting the value of the piperidine motif in drug design. nih.gov

Scaffold Hopping: This strategy involves modifying the core structure (scaffold) of a known active molecule to create a new chemotype that retains the original biological activity but has improved properties, such as better metabolic stability, reduced toxicity, or novel intellectual property. Starting with the this compound scaffold, medicinal chemists can explore alternatives. For instance, the pyridine ring could be replaced with other heterocycles (e.g., pyrimidine (B1678525), pyrazine), or the piperidine ring could be altered (e.g., opened, contracted, or expanded) to find novel cores that maintain the key pharmacophoric features. namiki-s.co.jpnih.gov This approach has been successfully used to improve the properties of proteasome inhibitors and kinase inhibitors. dundee.ac.uknih.gov

Table 3: Scaffold Hopping Strategies for this compound

| Original Scaffold | Potential Hop | Rationale for Hopping |

|---|---|---|

| Pyridine Ring | Pyrimidine, Pyrazine, Triazole | Improve metabolic stability, alter solubility, explore new intellectual property |

| Piperidine Ring | Pyrrolidine, Azepane, Morpholine | Modify spatial arrangement of substituents, improve pharmacokinetic properties |

| Sulfonyl Linker | Amide, Reverse Amide, Ketone | Change hydrogen bonding capacity, alter chemical stability |

Potential as a Modular Scaffold for Chemical Biology Probes

Chemical biology probes are essential tools for dissecting complex biological processes. They are typically derivatives of bioactive molecules that have been modified to include a reporter tag or a reactive group. The this compound scaffold is well-suited for conversion into such probes.

By identifying a position on the molecule that is not essential for biological activity (a "vector"), chemists can attach various functional groups:

Affinity Probes: A biotin (B1667282) tag could be attached, allowing for the isolation of the target protein from a complex biological sample (e.g., cell lysate) through affinity purification.

Fluorescent Probes: The addition of a fluorophore would enable researchers to visualize the subcellular localization of the compound and its target using fluorescence microscopy.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) would allow for the formation of a covalent bond between the probe and its target upon UV irradiation. This is a powerful technique for definitively identifying the direct binding partners of a compound.

The development of a highly selective pyridine-based compound as a chemical probe to study MCT4 biology serves as an excellent example of this approach, demonstrating its value in elucidating the function of specific biological targets in vivo. nih.gov Creating a suite of chemical biology probes based on the this compound scaffold would significantly aid in understanding its mechanism of action and identifying new biological roles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine?

- Methodological Answer : The compound is synthesized via nucleophilic substitution and cyclization. Key steps include:

- Sulfonylation : Reacting 2-chloro-5-sulfonylpyridine derivatives with piperidine under reflux in ethanol or DMF, catalyzed by HCl or NaOH (yields ~90%) .

- Purification : Column chromatography (e.g., silica gel with CHCl₃:EtOAc gradients) isolates the product. Solvent systems with triethylamine (0.2–1%) reduce tailing .

- Characterization : ¹H/¹³C NMR (δ 1.26–8.44 ppm for piperidine and pyridine protons) and mass spectrometry (MS) confirm structure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., piperidine CH₂ at δ 1.26–1.59 ppm, pyridine H-3/H-4 at δ 6.78–8.20 ppm) .

- Mass Spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₆N₄O₂S at m/z 256.3) .

- Elemental Analysis : Confirms purity (e.g., C 46.86%, N 21.86%) .

Q. How is the piperidine ring functionalized to modify biological activity?

- Methodological Answer :

- Substituent Introduction : Electrophilic aromatic substitution or coupling reactions add groups to the piperidine nitrogen. For example, hydrazine substitution at the pyridine C-2 position enhances antimalarial activity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl group?

- Methodological Answer :

- Molecular Docking : Use PubChem-derived SMILES/InChI (e.g.,

COC1=CC(=CN=C1)S(=O)(=O)N2CCCCC2) to model interactions with biological targets (e.g., malaria parasite enzymes) . - DFT Calculations : Analyze sulfonyl group electrophilicity to predict nucleophilic attack sites .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Control variables like incubation time (e.g., 24 h for metabolite adduct formation) and co-factor concentrations (e.g., AcCoA for N-acetyltransferase activation) .

- Metabolic Profiling : Track in vivo metabolites (e.g., 5-OH-PhIP as a biomarker) to correlate in vitro/in vivo results .

Q. How are structure-activity relationship (SAR) studies designed to enhance antimalarial efficacy?

- Methodological Answer :

- Substituent Variation : Modify the pyridine C-2 position (e.g., hydrazinyl vs. methyl groups) and evaluate IC₅₀ shifts in Plasmodium assays .

- Crystallography : Use SHELX-refined X-ray structures to correlate piperidine conformation with target binding .

Q. What in vitro models assess metabolic stability and toxicity?

- Methodological Answer :

- Hepatic S9 Fractions : Incubate with human/rat S9 and AcCoA to monitor N-acetoxy metabolite formation via HPLC .

- CYP Inhibition : Add furafylline (CYP1A2 inhibitor) to confirm metabolic pathways .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.